molecular formula C16H10ClN3S B5292580 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole

6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No. B5292580
M. Wt: 311.8 g/mol
InChI Key: IJGRPRIWZOLJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole (CPITD) is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of imidazo[2,1-b][1,3,4]thiadiazole derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of key signaling pathways involved in cancer cell growth and proliferation. Specifically, 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole has been shown to inhibit the activity of the protein kinase CK2, which plays a critical role in regulating cell growth and survival.
Biochemical and Physiological Effects
6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of gene expression. In addition, 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole has been shown to possess potent anti-inflammatory properties, which may be due to its ability to inhibit the activity of key inflammatory mediators.

Advantages and Limitations for Lab Experiments

6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole has several advantages for use in laboratory experiments, including its potent anticancer activity, broad-spectrum antimicrobial activity, and ability to modulate gene expression. However, there are also some limitations to its use, including its relatively low solubility in water and limited availability in large quantities.

Future Directions

There are several potential future directions for research on 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole, including:
1. Further elucidation of its mechanism of action and identification of its molecular targets.
2. Investigation of its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders.
3. Development of more efficient synthesis methods for 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole and related compounds.
4. Exploration of the structure-activity relationships of 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole and related compounds to optimize their biological activity and selectivity.
5. Investigation of the pharmacokinetics and toxicity of 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole in animal models to assess its potential for clinical development.
6. Development of novel drug delivery systems to improve the solubility and bioavailability of 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole and related compounds.

Synthesis Methods

The synthesis of 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole involves the reaction of 4-chloroaniline and 2-phenylimidazole-4-carboxaldehyde in the presence of thiourea and glacial acetic acid. The reaction proceeds through a multistep process, which involves the formation of an intermediate Schiff base, followed by cyclization and subsequent sulfurization to yield the final product.

Scientific Research Applications

6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole has been studied extensively for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. In particular, 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3S/c17-13-8-6-11(7-9-13)14-10-20-16(18-14)21-15(19-20)12-4-2-1-3-5-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGRPRIWZOLJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=C(N=C3S2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole

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